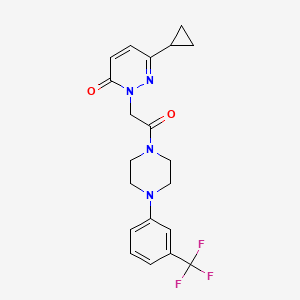
2-(tert-ブトキシカルボニル)アミノ-4-クロロチアゾール-5-カルボン酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-((tert-butoxycarbonyl)amino)-4-chlorothiazole-5-carboxylate is a synthetic organic compound belonging to the thiazole family. This compound is characterized by the presence of a thiazole ring, a tert-butoxycarbonyl (Boc) protecting group, and a methyl ester functional group. It is primarily used in organic synthesis and medicinal chemistry due to its versatile reactivity and stability.
科学的研究の応用
Chemistry
In organic synthesis, Methyl 2-((tert-butoxycarbonyl)amino)-4-chlorothiazole-5-carboxylate is used as an intermediate for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it a valuable building block.
Biology and Medicine
This compound is explored for its potential biological activities. Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. Researchers investigate this compound for its potential use in developing new pharmaceuticals.
Industry
In the pharmaceutical industry, this compound serves as a precursor for drug synthesis. Its stability and reactivity make it suitable for large-scale production of active pharmaceutical ingredients (APIs).
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((tert-butoxycarbonyl)amino)-4-chlorothiazole-5-carboxylate typically involves the following steps:
-
Formation of the Thiazole Ring: : The thiazole ring is synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. For instance, 2-chloroacetyl chloride can react with thiourea under basic conditions to form 2-chlorothiazole.
-
Introduction of the Boc-Protected Amino Group: : The amino group is introduced by reacting the thiazole derivative with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step ensures the protection of the amino group, preventing unwanted side reactions during subsequent steps.
-
Esterification: : The carboxylic acid group on the thiazole ring is esterified using methanol and a catalytic amount of acid (e.g., sulfuric acid or hydrochloric acid) to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely, ensuring high yield and purity.
Purification Techniques: Techniques such as recrystallization, distillation, and chromatography are employed to purify the final product.
Quality Control: Analytical methods like HPLC, NMR, and mass spectrometry are used to verify the compound’s structure and purity.
化学反応の分析
Types of Reactions
-
Substitution Reactions: : The chlorine atom on the thiazole ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted thiazole derivatives.
-
Reduction Reactions: : The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
-
Hydrolysis: : The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or primary amines in polar aprotic solvents (e.g., DMF) are commonly used.
Reduction: LiAlH4 in anhydrous ether is a typical reducing agent.
Hydrolysis: Aqueous solutions of NaOH or HCl are used for hydrolysis reactions.
Major Products
Substituted Thiazoles: Products from nucleophilic substitution reactions.
Alcohols: Products from the reduction of the ester group.
Carboxylic Acids: Products from the hydrolysis of the ester group.
作用機序
The mechanism of action of Methyl 2-((tert-butoxycarbonyl)amino)-4-chlorothiazole-5-carboxylate depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, inhibiting or modulating their activity. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in further biochemical interactions.
類似化合物との比較
Similar Compounds
Methyl 2-((tert-butoxycarbonyl)amino)-4-methylthiazole-5-carboxylate: Similar structure but with a methyl group instead of chlorine.
Ethyl 2-((tert-butoxycarbonyl)amino)-4-chlorothiazole-5-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 2-((tert-butoxycarbonyl)amino)-4-bromothiazole-5-carboxylate: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
Methyl 2-((tert-butoxycarbonyl)amino)-4-chlorothiazole-5-carboxylate is unique due to the presence of the chlorine atom, which can undergo specific substitution reactions not possible with other halogens. This allows for the synthesis of unique derivatives with potential biological activities.
特性
IUPAC Name |
methyl 4-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O4S/c1-10(2,3)17-9(15)13-8-12-6(11)5(18-8)7(14)16-4/h1-4H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFPBHPPKRRNMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=C(S1)C(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(2-Methoxyacetyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2590996.png)



![1-(4-Fluorobenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2591007.png)


![2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-5-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2591010.png)
![4-(2-(Benzo[d][1,3]dioxol-5-yloxy)propanoyl)-1-(thiazol-2-yl)piperazin-2-one](/img/structure/B2591011.png)

![N-{[1-(morpholin-4-yl)cyclobutyl]methyl}oxane-4-carboxamide](/img/structure/B2591013.png)
![2-(4-fluorophenyl)-5-((5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2591014.png)
![2-{3-Methyl-7-[(2-methylphenyl)methyl]-2,6-dioxo-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurinyl}acetamide](/img/structure/B2591015.png)
